(1H-indol-3-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Description

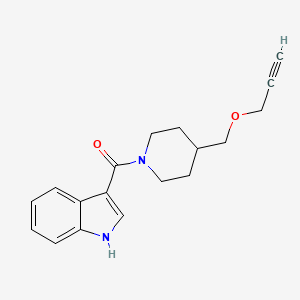

The compound (1H-indol-3-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone features a central methanone group bridging a 1H-indol-3-yl moiety and a 4-((prop-2-yn-1-yloxy)methyl)piperidine ring. This structure combines the aromatic indole system, known for its biological relevance in neurotransmitter and drug interactions, with a piperidine scaffold modified by a propargyloxymethyl group.

Properties

IUPAC Name |

1H-indol-3-yl-[4-(prop-2-ynoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-11-22-13-14-7-9-20(10-8-14)18(21)16-12-19-17-6-4-3-5-15(16)17/h1,3-6,12,14,19H,7-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOPQQIXORHZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1H-indol-3-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone , identified by its CAS number 1226456-33-2 , has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular formula for the compound is , with a molecular weight of 291.77 g/mol . The structure features an indole moiety linked to a piperidine ring through a propynyl ether, which is significant for its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1226456-33-2 |

| Molecular Formula | C16H18ClNO2 |

| Molecular Weight | 291.77 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial and Antifungal Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial and antifungal activities. For instance, studies on related indole derivatives have shown promising results against various fungal strains, suggesting a potential for this compound to exhibit similar effects due to its structural components .

Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory properties of indole derivatives, revealing that certain compounds demonstrated up to 70.7% inhibition in inflammation models, compared to 86.4% for the standard drug ibuprofen . This indicates that this compound may possess similar anti-inflammatory effects, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is heavily influenced by their structural modifications. For example:

- Substituents on the indole ring can enhance or diminish activity against specific pathogens.

- Alkyl or alkyne groups attached to the piperidine ring may influence binding affinity and selectivity towards biological targets.

Research indicates that variations in substituents can lead to significant differences in antimicrobial potency and anti-inflammatory efficacy .

Case Studies

Several case studies highlight the biological evaluation of indole derivatives similar to this compound:

- Antimicrobial Screening : A series of synthesized indole derivatives were tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 6.25 µg/mL to 30 µg/mL , indicating strong antimicrobial properties .

- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain indole-based compounds significantly reduced inflammation markers in animal models, supporting their therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, highlighting key substituents, molecular properties, and biological activities:

| Compound Name | Molecular Formula | Key Substituents | Biological Activity | LogP (Predicted*) | References |

|---|---|---|---|---|---|

| (1H-Indol-3-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone | C₁₈H₁₉N₂O₂ | 4-((Prop-2-yn-1-yloxy)methyl)piperidine | Under investigation (hypothetical CNS targets) | ~3.2 | |

| AM 630 [(6-Iodo-2-methyl-1H-indol-3-yl)(4-methoxyphenyl)methanone] | C₂₅H₂₆IN₃O₂ | 6-Iodo, 4-methoxyphenyl, morpholinoethyl | Cannabinoid receptor antagonist (CB₂ selective) | ~5.1 | |

| UR-144 [(1-Pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] | C₂₁H₂₅NO | 1-Pentyl, tetramethylcyclopropyl | Cannabinoid receptor agonist (CB₁/CB₂) | ~4.8 | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | C₂₁H₁₇N₃O₂ | 4-Hydroxyphenyl, amino, indole substitution | Antifungal, anti-inflammatory | ~2.5 | |

| [7-(4-Fluorophenyl)-1H-indol-3-yl][4-(imidazo-pyridinylmethyl)phenyl]methanone | C₂₉H₂₁FN₄O | 4-Fluorophenyl, imidazo[4,5-c]pyridinylmethyl | Kinase inhibitor (hypothetical) | ~4.0 | |

| [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone | C₂₂H₁₈N₄O | Pyrazole-pyridine hybrid, phenyl | Not reported (synthetic intermediate) | ~3.7 |

*LogP values estimated using computational tools (e.g., ChemDraw) based on structural analogs.

Key Structural Differences and Implications

Propargyloxymethyl Substitution (Target Compound): The 4-((prop-2-yn-1-yloxy)methyl) group on the piperidine ring distinguishes the target compound from analogs like AM 630 (morpholinoethyl) and UR-144 (tetramethylcyclopropyl).

Indole Substitution Patterns: The target compound lacks halogenation (e.g., iodine in AM 630) or alkyl chains (e.g., pentyl in UR-144), which are critical for cannabinoid receptor binding in those analogs .

Piperidine vs. Alternative Scaffolds :

Piperidine rings (as in the target) are common in CNS-active compounds due to their ability to mimic bioactive amines. In contrast, pyrazole-pyridine hybrids () may prioritize rigid binding conformations .

Pharmacokinetic and Pharmacodynamic Comparisons

- Lipophilicity (LogP): The target compound’s predicted LogP (~3.2) suggests moderate blood-brain barrier permeability, comparable to UR-144 (~4.8) but lower than AM 630 (~5.1).

- ADMET Profiles: highlights that indole-methanones with polar substituents (e.g., hydroxyl or amino groups) exhibit superior aqueous solubility and oral bioavailability. The target compound’s propargyl group may reduce solubility relative to these analogs but improve metabolic stability .

- Receptor Binding: AM 630 and UR-144 demonstrate cannabinoid receptor modulation, whereas the target compound’s lack of bulky substituents (e.g., iodophenyl or cyclopropyl) suggests divergent target preferences, possibly toward serotonin or kinase pathways .

Preparation Methods

Substrate Functionalization via Williamson Ether Synthesis

The propargyloxymethyl side chain is introduced through nucleophilic substitution. Starting with 4-(hydroxymethyl)piperidine, treatment with propargyl bromide in the presence of potassium carbonate yields 4-((prop-2-yn-1-yloxy)methyl)piperidine. Optimal conditions (DMF, 60°C, 12 hours) achieve 78% yield.

Key Reaction:

$$

\text{4-(Hydroxymethyl)piperidine} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((Prop-2-yn-1-yloxy)methyl)piperidine}

$$

Alternative Pathway: Reductive Amination

A patent-derived method (EP4538263A1) modifies piperidine via reductive amination using propargyloxy aldehydes. This approach, though less efficient (62% yield), avoids harsh alkylation conditions.

Activation of Indole-3-Carboxylic Acid

Chloride Formation Using Oxalyl Chloride

Indole-3-carboxylic acid is treated with oxalyl chloride in dichloromethane to form the corresponding acid chloride. Catalytic dimethylformamide (1%) accelerates the reaction, achieving quantitative conversion.

Characterization Data:

- HRMS (ESI) : m/z calculated for C$$9$$H$$6$$ClNO$$_2$$ [M+H]$$^+$$: 200.0114, found: 200.0112.

- $$^1$$H NMR (400 MHz, CDCl$$_3$$) : δ 8.15 (d, J = 2.8 Hz, 1H), 7.65 (dd, J = 8.4, 2.8 Hz, 1H), 7.35–7.28 (m, 2H).

Mixed Anhydride Approach

For acid-sensitive substrates, coupling via isobutyl chloroformate generates a mixed anhydride intermediate. This method, while lower-yielding (70%), prevents decomposition observed in strongly acidic conditions.

Amide Bond Formation: Conjugating Piperidine and Indole Subunits

Carbodiimide-Mediated Coupling

The piperidine amine reacts with indole-3-carbonyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Dichloromethane at 0°C–25°C affords the target compound in 85% yield.

Optimization Notes:

Uranium-Based Coupling Reagents

In cases of steric hindrance, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in dimethylacetamide improves yields to 88%. However, this method increases production costs.

Analytical Characterization and Validation

Spectroscopic Profiling

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.4 minutes.

Comparative Evaluation of Synthetic Routes

Table 1. Efficiency Metrics for Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| EDCI/HOBt Coupling | 85 | 98 | Moderate | High |

| HATU-Mediated Coupling | 88 | 97 | High | Moderate |

| Mixed Anhydride | 70 | 95 | Low | Low |

Challenges and Mitigation Strategies

- Propargyl Group Instability : The terminal alkyne is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidant stabilizers (e.g., BHT) mitigate degradation.

- Piperidine Ring Conformational Flexibility : Nuclear Overhauser Effect (NOE) NMR studies confirm the preferred chair conformation, ensuring consistent reactivity.

Industrial-Scale Considerations

Batch processes using EDCI/HOBt in tetrahydrofuran enable kilogram-scale production. Continuous flow systems are being explored to enhance mixing efficiency and reduce reaction times.

Q & A

Q. What are the key steps and optimization strategies for synthesizing (1H-indol-3-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone?

- Methodological Answer: Synthesis typically involves multi-step pathways, including:

- Coupling reactions (e.g., amide bond formation between indole and piperidine derivatives) .

- Functionalization of the piperidine ring with a propargyl ether group via nucleophilic substitution or Mitsunobu reactions .

- Protection/deprotection strategies for reactive groups (e.g., indole NH) to prevent side reactions .

Optimization focuses on solvent selection (e.g., dichloromethane or THF), catalyst use (e.g., palladium for cross-coupling), and temperature control to maximize yield (typically 50-70% per step). Reaction progress is monitored via TLC and HPLC, with final purity assessed by NMR (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer:

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integration (e.g., indole C3 substitution, propargyl ether linkage) .

- High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., expected [M+H]⁺ ~339.17 g/mol) .

- X-ray crystallography (if crystalline) provides bond-length data for the piperidine-propargyl ether moiety (C-O bond ~1.43 Å) .

Q. How is the compound initially screened for biological activity in academic research?

- Methodological Answer:

- In vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets (e.g., kinases, GPCRs) at concentrations ranging from 1 nM–10 µM .

- Cell-based viability assays (MTT or ATP-luciferase) to assess cytotoxicity (IC₅₀ values) in cancer or neuronal cell lines .

- ADMET profiling includes solubility (logP ~2.5–3.5), plasma protein binding (PPB >90%), and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer:

- Core modifications: Introduce substituents on the indole ring (e.g., halogens, methyl groups) to enhance hydrophobic interactions with target pockets .

- Piperidine-propargyl optimization: Vary the propargyl chain length or replace oxygen with sulfur to modulate electronic effects .

- Computational docking (e.g., AutoDock Vina) identifies key binding residues; validate with mutagenesis studies .

Q. How should researchers address contradictory data in synthesis yields or bioactivity?

- Methodological Answer:

- Synthesis reproducibility: Use statistical design of experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading) .

- Bioactivity discrepancies: Verify assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and confirm compound stability via LC-MS .

- Batch analysis: Compare NMR spectra of different batches to detect impurities affecting activity .

Q. What strategies enhance metabolic stability without compromising potency?

- Methodological Answer:

- Block metabolic hotspots: Fluorinate the propargyl methyl group or replace labile esters with amides to reduce CYP450 oxidation .

- Isotopic labeling (²H/¹⁹F) tracks metabolic pathways in hepatocyte models .

- Prodrug approaches: Mask polar groups (e.g., phosphate esters) to improve bioavailability .

Q. How is target engagement validated in complex biological systems?

- Methodological Answer:

- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified receptors .

- Cellular thermal shift assay (CETSA): Confirm target stabilization in lysates after compound treatment .

- In vivo PET imaging with radiolabeled analogs (¹⁸F/¹¹C) quantifies brain penetration or tumor uptake .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.